2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is an organic compound that features a pyrrolidine ring and two fluorine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2-aminopyridine with 1,1,2,2-tetrafluoroethylene to form 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid. This intermediate is then reduced to 3,3,4,4-tetrafluoro-1-pyridinylethanol, which is subsequently reacted with hydrochloric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine: This compound shares a similar structure but has an amine group instead of a hydroxyl group.
Pyrrolidine-2-one: A related compound with a different functional group, commonly used in medicinal chemistry.
3,3,4,4-tetrafluoro-1-pyridinylethanol: An intermediate in the synthesis of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and two fluorine atoms, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-1-pyrrolidin-2-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5(10)4-2-1-3-9-4;/h4-6,9-10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMETVVIYQQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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